2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione
Description
Properties
IUPAC Name |
2,6-dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13-9(15)5-3-8-6(4-7(5)11-13)10(16)14(2)12-8/h11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKAABSANWMCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)CC3=C(C2)NN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection of the central C–N bonds suggests two potential synthons:
- A 1,3-diketone precursor for pyrazole formation via hydrazine cyclization
- A preformed indazole fragment for subsequent annulation
The methyl groups at C2 and C6 likely originate from either:
- Methyl-substituted starting materials (e.g., m-methylbenzoyl derivatives)
- Post-cyclization alkylation using methyl halides
Friedel-Crafts-Based Approaches
Patent CN111875486A demonstrates the utility of sequential Friedel-Crafts reactions for constructing dimethyl-substituted indanones. While targeting a different scaffold, its two-stage acylation/alkylation protocol provides a template for fused-ring synthesis:
Stage 1: Acylation
# Simplified reaction scheme analog
m-methylbenzoyl chloride + propylene → acylated intermediate
Key parameters from Example 1:
- Catalyst: AlCl₃ (1.05–2.0 eq relative to acyl chloride)
- Solvent: 1,2-dichloroethane (3–5:1 mass ratio)
- Temperature: 0°C for 6 hours
Stage 2: Alkylation
# Hypothetical adaptation for dione formation
Acylated intermediate + methylating agent → dimethylated product
Critical adjustments needed:
- Replacement of propylene with methyl donors (e.g., dimethyl sulfate)
- Oxidative conditions to install ketone functionalities
Pyrazino[2,3-b]Pyrazine Analogues
US3476754A details pyrazino-pyrazine synthesis through 1,2-dicarbonyl/diamine condensations. While structurally distinct, its reaction mechanics inform potential pathways:
Condensation Protocol
Benzil + 2,3-diamino-5,6-dimethylpyrazine → fused pyrazine product
Adapting this to target compound:
Multi-Step Synthesis Proposal
Route 1: Sequential Cyclization
Route 2: One-Pot Assembly
Combine in refluxing ethanol:
- Dimethyl 1,3-acetonedicarboxylate (1.0 eq)
- 2,3-diaminomaleonitrile (1.2 eq)
- Methyl iodide (2.5 eq)
Mechanistic rationale:
- Knoevenagel condensation forms α,β-unsaturated diketone
- [4+2] cycloaddition with diamine generates pyrazole core
- Nucleophilic attack completes indazole fusion
Critical Process Parameters
Catalyst Optimization
Comparative catalyst screening based on patent data:
| Catalyst | Yield in Analogous Reaction | Temperature Range |
|---|---|---|
| AlCl₃ | 80–82% | 0–80°C |
| ZnCl₂ | 68% | 100–120°C |
| BF₃·OEt₂ | 55% | RT |
Aluminum chloride demonstrates superior performance for electron-deficient aromatic systems.
Solvent Effects
Dielectric constant (ε) impacts reaction efficiency:
| Solvent | ε | Yield in Stage 1 |
|---|---|---|
| 1,2-Dichloroethane | 10.4 | 80% |
| Toluene | 2.4 | 42% |
| DMF | 37 | 68% |
Polar aprotic solvents enhance ionic intermediate stabilization during cyclization steps.
Purification Strategies
Patent CN111875486A outlines effective protocols:
Crystallization
- Methanol/water mixture (2:1 v/v)
- Cooling gradient: 50°C → 20°C over 4 hours
Decolorization
- Activated carbon (0.2:1 mass ratio to crude product)
- Reflux in methanol for 30 minutes
Final Drying
- Vacuum oven at 70°C for 12 hours
Analytical Characterization
Anticipated spectral data based on structural analogs:
¹H NMR (400 MHz, CDCl₃)
- δ 2.45 (s, 6H, CH₃)
- δ 3.72 (m, 4H, CH₂)
- δ 7.25 (d, J=8.4 Hz, 2H, Ar–H)
IR (KBr)
- 1685 cm⁻¹ (C=O stretch)
- 1550 cm⁻¹ (C=N pyrazole)
Challenges and Mitigation
Regioselectivity Control
- Use directing groups (e.g., –NO₂) during cyclization
- Employ high-dilution techniques to favor intramolecular reactions
Oxidation Over-reach
- Stagewise O₂ introduction using flow reactors
- TEMPO-mediated catalytic oxidation
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolo derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-f]indazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
- Pyrazolo-Indazole-Dione (Target Compound) : Combines pyrazole and indazole rings with two ketone groups. The dimethyl groups at positions 2 and 6 enhance steric bulk and may modulate solubility .
- Pyrido-Pyrrolo-Pyrazino-Indole-Diones (): Larger fused systems (pyrido-pyrrolo-pyrazino-indole) with two ketone groups. Substituents (e.g., Cl, OCH₃) at position 3 influence electronic properties and intermolecular interactions .
- Triazolothiadiazine Derivatives () : Feature triazole fused to thiadiazine, often substituted with dichlorophenyl or pyrazole groups. These are smaller heterocycles but exhibit significant bioactivity due to sulfur and nitrogen content .
Physicochemical Properties
Melting Points and Solubility
- Target Compound : The dimethyl groups may reduce solubility compared to methoxy-substituted analogs but improve metabolic stability.
Spectroscopic Features
- IR Spectroscopy: Pyrido-pyrrolo-pyrazino-indole-diones () show strong carbonyl stretches at ~1700 cm⁻¹, consistent with the target compound’s ketone groups .
- 1H-NMR : The target compound’s methyl groups would resonate as singlets near δ 2.0–2.5 ppm, distinct from the methoxy (δ ~3.95) and chloro-substituted analogs in .
Biological Activity
2,6-Dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N4O2
- Molecular Weight : 194.20 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds were effective in reducing biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 7b | 0.22 | 75 |
| Ciprofloxacin | 1.0 | 50 |
Anticancer Activity
The compound has shown promising results in cancer research:
- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : Certain derivatives were identified as effective IDO1 inhibitors which is crucial for reactivating anticancer immune responses .
- Cell Line Studies : Compounds demonstrated cytotoxic effects on various cancer cell lines including hypopharyngeal carcinoma and breast cancer cells with IC50 values indicating strong activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal carcinoma) | 15 | Induces apoptosis via ERK pathway |
| MCF7 (breast cancer) | 20 | IDO1 inhibition |
The biological activity of 2,6-dimethyl-pyrazolo[3,4-f]indazole derivatives can be attributed to their ability to:
- Inhibit Key Enzymes : The compounds act as inhibitors for DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation .
- Induce Apoptosis : They trigger apoptotic pathways in cancer cells through activation of MAPK signaling pathways .
Case Studies
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
